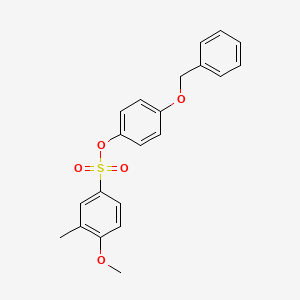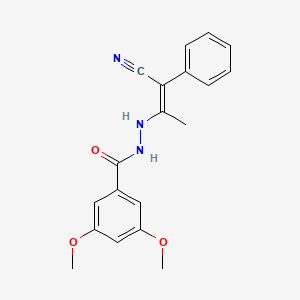![molecular formula C21H19NO7 B4299500 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid](/img/structure/B4299500.png)
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid, also known as DCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DCPA is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. In
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. In addition, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been shown to reduce inflammation, tumor growth, and viral replication. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. However, the effects of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid on human health are not well understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid can be easily conjugated with various molecules to target specific cells or tissues, making it a useful tool for drug delivery and imaging studies. However, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has several limitations, including its potential toxicity and lack of specificity. Further studies are needed to optimize the dose and route of administration of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid and to determine its potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid, including its potential use as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and viral infections. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid can also be used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. Further studies are needed to determine the optimal dose and route of administration of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid and to investigate its potential side effects. In addition, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has also been studied for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues. In agriculture, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been used as a herbicide to control weeds in crops. In materials science, 3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-27-17-8-7-12(10-18(17)28-2)15(11-19(23)24)22-20(25)14-9-13-5-3-4-6-16(13)29-21(14)26/h3-10,15H,11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZOHXVESLCTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B4299417.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4299424.png)
![3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4299445.png)
![benzyl 4-{[(4-tert-butylphenyl)sulfonyl]oxy}benzoate](/img/structure/B4299450.png)

![4a-methyl-6-(methylthio)-1,2,3,4,4a,12c-hexahydrobenzo[k]phenanthridine](/img/structure/B4299464.png)
![2',2',6',6',10b-pentamethyl-6,10b-dihydro-5H-spiro[1,3-oxazolo[4,3-a]isoquinoline-1,4'-piperidin]-3-one](/img/structure/B4299470.png)
![5',11a'-dimethyl-4',6',7',11a'-tetrahydrospiro[cyclohexane-1,11'-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol]-9'-one](/img/structure/B4299475.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B4299486.png)

![N-cyclopentyl-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299513.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B4299518.png)
![5-[4-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B4299524.png)
![ethyl N-[(5-phenyl-2H-tetrazol-2-yl)acetyl]phenylalaninate](/img/structure/B4299543.png)